RMI-61140 RMI-61140 Dopamine D2-like receptor antagonist that displays some selectivity for D4 receptors (Ki values are 0.54 and 2.5 nM for D4 and D2 receptors respectively).
Brand Name: Vulcanchem
CAS No.: 24140-98-5
VCID: VC0004247
InChI: InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O
Molecular Formula: C23H23ClN2O5
Molecular Weight: 442.9 g/mol

RMI-61140

CAS No.: 24140-98-5

Cat. No.: VC0004247

Molecular Formula: C23H23ClN2O5

Molecular Weight: 442.9 g/mol

* For research use only. Not for human or veterinary use.

RMI-61140 - 24140-98-5

Specification

Description Dopamine D2-like receptor antagonist that displays some selectivity for D4 receptors (Ki values are 0.54 and 2.5 nM for D4 and D2 receptors respectively).
CAS No. 24140-98-5
Molecular Formula C23H23ClN2O5
Molecular Weight 442.9 g/mol
IUPAC Name (Z)-but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine
Standard InChI InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key OOHVXDUNWCMZCI-BTJKTKAUSA-N
Isomeric SMILES CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O
SMILES CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O
Canonical SMILES CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator